4-chloro-N-ethylpyrimidin-2-amine
Overview
Description
4-chloro-N-ethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Biological Activity
- Molecular Docking and Experimental Studies : A molecule closely related to 4-chloro-N-ethylpyrimidin-2-amine, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated for its potential as an alpha-2-imidazoline receptor agonist antihypertensive agent. Experimental and theoretical techniques (FT-IR, FT-Raman, NMR, DFT) were used to explore the molecular structure. The study also included quantum mechanical calculations to understand its biological, physical, pharmaceutical, and medicinal properties, suggesting anti-hypertensive activity (Aayisha et al., 2019).
Chemical Synthesis and Crystal Structure
- Synthesis and Crystal Structure Analysis : A study on 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid revealed the formation of tapes and sheets in its crystal structure through hydrogen bonds, providing insights into its chemical behavior and potential applications (Thanigaimani et al., 2012).
Amination Reactions
- Amination of Chloropyrimidines : Research on the amination of chloropyrimidines, including this compound, explored how different polyamines interact with these compounds under various conditions. This study provides valuable insights into the synthesis of aminopyrimidines, which are significant in pharmaceutical chemistry (Averin et al., 2008).
Pharmaceutical Research
- Antifolate Activity in Pharmaceuticals : A related compound, 2,4-diamino-5-aryl-6-ethylpyrimidine, was synthesized and evaluated as a nonclassical inhibitor of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Such compounds, including derivatives of this compound, have potential as antitumor agents, showing the significance of this class of compounds in medicinal chemistry (Robson et al., 1997).
Chemical Properties and Applications
- Investigation of Nitrogen-and Sulfur-Containing Heterocycles : The reaction of a similar compound, 4-chloro-5-hydroxy-6-aminopyrimidine, with various reagents demonstrated the formation of new heterocyclic compounds, highlighting the versatility of chloropyrimidines in synthesizing novel heterocycles with potential applications in various fields (Sazonov & Safonova, 1973).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-ethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-9-4-3-5(7)10-6/h3-4H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLKKYLBRQLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634055 | |
Record name | 4-Chloro-N-ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86575-65-7 | |
Record name | 4-Chloro-N-ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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